1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(1-pyrrolidinyl)phenyl]methane is an organic compound characterized by the presence of two 4-(1-pyrrolidinyl)phenyl groups attached to a central methane unit. This compound is notable for its unique structure, which incorporates pyrrolidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane typically involves the reaction of 4-(1-pyrrolidinyl)benzaldehyde with appropriate reagents. One common method includes the use of 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials, followed by a series of reactions to form the desired product . The reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) to facilitate the process .
Industrial Production Methods
In industrial settings, the production of Bis[4-(1-pyrrolidinyl)phenyl]methane may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(1-pyrrolidinyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine rings and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Bis[4-(1-pyrrolidinyl)phenyl]methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which Bis[4-(1-pyrrolidinyl)phenyl]methane exerts its effects involves interactions with molecular targets and pathways. The pyrrolidine rings play a crucial role in these interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1-pyrrolidinyl)benzaldehyde: A precursor in the synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane.
4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-aminophenoxy)phenylpyridine: Another compound with similar structural features and applications.
Uniqueness
Bis[4-(1-pyrrolidinyl)phenyl]methane stands out due to its specific combination of pyrrolidine rings and phenyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in the synthesis of high-performance materials and in various research applications.
Properties
CAS No. |
53926-61-7 |
---|---|
Molecular Formula |
C21H26N2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[4-[(4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C21H26N2/c1-2-14-22(13-1)20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)23-15-3-4-16-23/h5-12H,1-4,13-17H2 |
InChI Key |
LEGHDOHGYQJIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.